2'-Nitrobiphenyl-4-carbaldehyd

Übersicht

Beschreibung

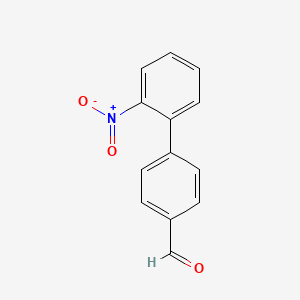

2'-Nitrobiphenyl-4-carbaldehyde is a useful research compound. Its molecular formula is C13H9NO3 and its molecular weight is 227.21 g/mol. The purity is usually 95%.

BenchChem offers high-quality 2'-Nitrobiphenyl-4-carbaldehyde suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2'-Nitrobiphenyl-4-carbaldehyde including the price, delivery time, and more detailed information at info@benchchem.com.

Wissenschaftliche Forschungsanwendungen

Optische Chemosensoren

2'-Nitrobiphenyl-4-carbaldehyd: wurde auf seine potenzielle Verwendung in optischen Chemosensoren untersucht. Diese Sensoren können Ionen und Moleküle mit umweltlicher und medizinischer Relevanz nachweisen und quantifizieren. Die optischen Eigenschaften und die reaktive Vielseitigkeit der Verbindung ermöglichen die Bildung komplexer Verbindungen, die für molekulare Erkennungssysteme geeignet sind .

Synthese von Heterocyclen

Die Aldehydgruppe in this compound dient als Vorläufer bei der Synthese verschiedener heterocyclischer Verbindungen. Diese Verbindungen finden aufgrund ihrer vielfältigen Reaktivität und ihrer Fähigkeit, komplexe Strukturen zu bilden, Anwendungen in der pharmazeutischen Chemie, Materialwissenschaft und Supramolekularen Chemie .

Aromatische nucleophile Substitutionsreaktionen

Diese Verbindung ist auch an aromatischen nucleophilen Substitutionsreaktionen (SNAr) beteiligt. Sie kann als Vorläufer für den Aufbau von Pyrimidin-basierten Verbindungen dienen, die in der Pharmakologie von Bedeutung sind. Die Anwesenheit der Nitrogruppe und der Aldehydfunktion ermöglicht selektive Reaktionen, die zu einer Vielzahl von heterocyclischen Systemen führen .

Vilsmeier-Haack-Reaktion

In der synthetischen organischen Chemie kann this compound durch die Vilsmeier-Haack-Reaktion synthetisiert werden. Diese Reaktion ist entscheidend für die Einführung von Formylgruppen in elektronenreiche aromatische Verbindungen und erweitert die Verwendbarkeit dieser Verbindung bei der Herstellung von Halogenpyrimidinen und anderen Derivaten .

Vorläufer für N-Heterocyclische Systeme

Die Strukturfaktoren von this compound machen es zu einem geeigneten Vorläufer für N-heterocyclische Systeme. Diese Systeme sind grundlegend für die Entwicklung von Medikamenten und anderen bioaktiven Molekülen. Die Reaktivität der Verbindung erleichtert den Aufbau komplexer molekularer Architekturen .

Anwendungen in der Materialwissenschaft

Aufgrund seiner strukturellen und chemischen Eigenschaften kann this compound in der Materialwissenschaft verwendet werden. Es kann zur Entwicklung neuer Materialien mit spezifischen optischen oder elektronischen Eigenschaften beitragen, die für die Entwicklung fortschrittlicher Technologien unerlässlich sind .

Wirkmechanismus

Target of Action

Many nitro-aromatic compounds show mutagenic and carcinogenic properties, posing a potential human health risk .

Mode of Action

Nitro-aromatic compounds generally undergo nucleophilic aromatic substitution reactions . In these reactions, a nucleophile attacks the carbon bearing the nitro substituent to form an intermediate carbanion .

Biochemical Pathways

Nitro-aromatic compounds are known to influence several structural and electronic factors, making the development of structure–activity relationships a paramount challenge .

Pharmacokinetics

The compound has a molecular weight of 22721 g/mol, which may influence its bioavailability and distribution in the body.

Result of Action

Nitro-aromatic compounds are known to show mutagenic and carcinogenic properties .

Action Environment

The action of 2’-Nitrobiphenyl-4-carbaldehyde can be influenced by various environmental factors. For instance, the presence of certain solvents can promote the reaction of nitro-aromatic compounds . .

Biochemische Analyse

Biochemical Properties

2’-Nitrobiphenyl-4-carbaldehyde plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It is known to interact with aldehyde dehydrogenases, which catalyze the oxidation of aldehydes to carboxylic acids. The nitro group in 2’-Nitrobiphenyl-4-carbaldehyde can also participate in redox reactions, potentially interacting with reductases and oxidases. These interactions can influence the compound’s reactivity and its role in metabolic pathways .

Cellular Effects

2’-Nitrobiphenyl-4-carbaldehyde has been observed to affect various types of cells and cellular processes. It can influence cell signaling pathways by interacting with key signaling molecules, potentially altering gene expression and cellular metabolism. The compound’s impact on cellular metabolism may include changes in the levels of metabolites and the flux through metabolic pathways. Additionally, 2’-Nitrobiphenyl-4-carbaldehyde can affect cell function by modulating enzyme activity and protein interactions .

Molecular Mechanism

The molecular mechanism of 2’-Nitrobiphenyl-4-carbaldehyde involves its binding interactions with biomolecules. The aldehyde group can form covalent bonds with nucleophilic amino acid residues in proteins, leading to enzyme inhibition or activation. The nitro group can undergo redox reactions, influencing the compound’s reactivity and its interactions with other biomolecules. These interactions can result in changes in gene expression and cellular function .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2’-Nitrobiphenyl-4-carbaldehyde can change over time due to its stability and degradation. The compound’s stability is influenced by factors such as temperature, pH, and the presence of other reactive species. Over time, 2’-Nitrobiphenyl-4-carbaldehyde may degrade, leading to changes in its effects on cellular function. Long-term studies in vitro and in vivo have shown that the compound can have lasting impacts on cellular processes, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of 2’-Nitrobiphenyl-4-carbaldehyde in animal models vary with different dosages. At low doses, the compound may have minimal effects on cellular function, while higher doses can lead to significant changes in enzyme activity, gene expression, and cellular metabolism. Toxic or adverse effects have been observed at high doses, including potential damage to cellular structures and disruption of metabolic pathways .

Metabolic Pathways

2’-Nitrobiphenyl-4-carbaldehyde is involved in various metabolic pathways, interacting with enzymes such as aldehyde dehydrogenases and reductases. These interactions can influence the compound’s reactivity and its role in metabolic processes. The compound’s effects on metabolic flux and metabolite levels can vary depending on the specific pathways and enzymes involved .

Transport and Distribution

Within cells and tissues, 2’-Nitrobiphenyl-4-carbaldehyde is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the compound’s localization and accumulation in specific cellular compartments. The compound’s polar nature, due to the nitro and aldehyde groups, influences its transport and distribution within cells .

Subcellular Localization

The subcellular localization of 2’-Nitrobiphenyl-4-carbaldehyde is influenced by targeting signals and post-translational modifications. The compound can be directed to specific compartments or organelles, where it can exert its effects on cellular function. The localization of 2’-Nitrobiphenyl-4-carbaldehyde can impact its activity and interactions with other biomolecules, contributing to its overall biochemical effects .

Eigenschaften

IUPAC Name |

4-(2-nitrophenyl)benzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H9NO3/c15-9-10-5-7-11(8-6-10)12-3-1-2-4-13(12)14(16)17/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLFSVIJMYIQZSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=C(C=C2)C=O)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H9NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60618660 | |

| Record name | 2'-Nitro[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

169188-17-4 | |

| Record name | 2'-Nitro[1,1'-biphenyl]-4-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60618660 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

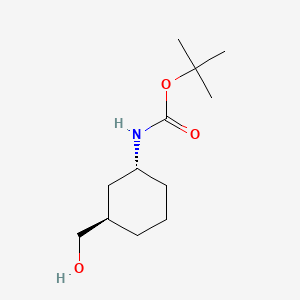

![3-[4-[(tert-Butoxycarbonyl)amino]-1H-indol-1-yl]propanoic acid](/img/structure/B1323336.png)